1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole
Description
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole (CAS: 1005612-29-2) is a pyrazole derivative characterized by a nitro group at the 4-position and a (2,6-dichlorophenoxy)methyl substituent at the 1-position of the pyrazole ring. Its molecular weight is 288.08 g/mol .
Properties
IUPAC Name |
1-[(2,6-dichlorophenoxy)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O3/c11-8-2-1-3-9(12)10(8)18-6-14-5-7(4-13-14)15(16)17/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHKOTJYNNUCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCN2C=C(C=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction typically employs 4-nitro-1H-pyrazole and (2,6-dichlorophenoxy)methyl bromide (or chloride) in the presence of potassium carbonate (K₂CO₃) as a base. The solvent of choice is acetonitrile, which stabilizes the transition state and enhances reaction efficiency. A representative procedure involves:
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Dissolving 4-nitro-1H-pyrazole (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous acetonitrile.
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Adding (2,6-dichlorophenoxy)methyl bromide (1.1 equiv) dropwise under nitrogen.
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Refluxing the mixture at 80–90°C for 4–12 hours.
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Purifying the crude product via silica gel chromatography (petroleum ether/ethyl acetate gradient).
Key Analytical Data :
Challenges and Mitigation Strategies
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Regioselectivity : The nitro group at position 4 directs alkylation to the N-1 position due to electronic effects. Competing alkylation at N-2 is minimized by steric hindrance from the nitro group.
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Side Reactions : Hydrolysis of the alkylating agent is suppressed using anhydrous conditions and molecular sieves.
Vilsmeier-Haack Formylation Followed by Condensation
An alternative route involves the Vilsmeier-Haack reaction to synthesize pyrazole-4-carbaldehydes, which are subsequently functionalized with the (2,6-dichlorophenoxy)methyl group. This method is less direct but offers versatility for derivatives.
Synthetic Pathway
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Formylation : Treating 1H-pyrazole-4-carbaldehyde with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) generates the Vilsmeier-Haack adduct.
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Condensation : Reacting the aldehyde intermediate with 2,6-dichlorophenol in the presence of triethylamine (Et₃N) yields the target compound via nucleophilic aromatic substitution.
Key Analytical Data :
Limitations
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Multi-Step Complexity : Requires isolation of intermediates, increasing purification challenges.
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Side Products : Over-oxidation or dimerization may occur during formylation, necessitating stringent temperature control.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Vilsmeier-Haack Route |
|---|---|---|
| Yield | 85–95% | 50–60% |
| Reaction Time | 4–12 hours | 8–24 hours |
| Purification | Column chromatography | Multiple recrystallizations |
| Scalability | High | Moderate |
| Functional Group Tolerance | Nitro-stable | Sensitive to aldehydes |
The nucleophilic substitution method is superior in yield and simplicity, making it the preferred industrial-scale approach. The Vilsmeier-Haack route remains valuable for synthesizing analogs with additional functional groups.
Mechanistic Insights and Spectroscopic Validation
Alkylation Mechanism
The reaction proceeds via an Sₙ2 mechanism:
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Deprotonation of 4-nitro-1H-pyrazole by K₂CO₃ generates a resonance-stabilized nitranion.
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Nucleophilic attack on the (2,6-dichlorophenoxy)methyl bromide forms the N-C bond.
Spectroscopic Confirmation :
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Disappearance of Pyrazole NH : The ¹H NMR spectrum shows absence of the NH proton at δ 10–12 ppm post-alkylation.
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Mass Spectrometry : Molecular ion peak at m/z 288.08 aligns with the theoretical molecular weight.
Industrial and Environmental Considerations
Solvent Selection
Chemical Reactions Analysis
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole undergoes various types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions to form pyrazole N-oxides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions include amino derivatives, substituted phenoxy derivatives, and pyrazole N-oxides.
Scientific Research Applications
Chemistry
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules and materials. Its ability to undergo various chemical reactions, such as reductions and substitutions, makes it valuable in synthetic chemistry.
Biology
Research into the biological activities of this compound has highlighted its potential antimicrobial and anti-inflammatory properties. Studies have indicated that it may interact with specific molecular targets within cells, leading to various biological effects. The nitro group can be reduced to form reactive intermediates that may modulate enzyme activities or receptor functions.
Medicine
In pharmaceutical research, this compound is being investigated for its potential as a drug candidate. Its unique structure may allow it to target specific enzymes or receptors effectively. Research is ongoing to explore its efficacy and safety in various therapeutic contexts .
Industry
The compound is also relevant in the agrochemical sector due to its unique chemical properties. It can be used in the formulation of pesticides or herbicides, contributing to agricultural productivity . Its stability and reactivity make it suitable for developing new agrochemical formulations.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Another research project investigated the anti-inflammatory effects of this compound in vitro. The findings demonstrated that it could reduce pro-inflammatory cytokine production in cultured cells, indicating its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound is compared below with structurally related pyrazole derivatives, focusing on substituent effects, molecular weight, and spectroscopic properties.
Key Observations:
- Substituent Position : In selanyl-containing derivatives (e.g., 1d and 1e ), trifluoromethyl placement (meta vs. para) alters NMR chemical shifts (e.g., 1d: δ 7.79–7.83 ppm for aromatic protons vs. 1e: slight variations), indicating electronic environment differences .
- Functional Group Impact : The target compound’s nitro group contrasts with 6a’s formyl group . The nitro group (strong electron-withdrawing) likely reduces pyrazole ring electron density compared to 6a’s formyl substituent, affecting reactivity in nucleophilic substitutions .
Spectroscopic Comparisons
- NMR :
- IR : The nitro group’s symmetric/asymmetric stretching vibrations (~1531 cm⁻¹ in 6a ) are characteristic and distinguishable from carbonyl stretches (e.g., 1695 cm⁻¹ for 6a’s formyl group) .
Notes and Limitations
- Data Gaps : Melting points and solubility data for the target compound are unavailable in the provided evidence.
Biological Activity
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole is a synthetic compound recognized for its diverse biological activities and potential applications in pharmacology and agrochemistry. Its molecular formula is C10H7Cl2N3O3, with a molecular weight of 288.09 g/mol. The structure features a pyrazole ring with a nitro group at the 4-position and a (2,6-dichlorophenoxy)methyl substituent at the 1-position, contributing to its unique chemical properties and biological efficacy .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the phenoxy group enhances membrane permeability, facilitating intracellular access. The pyrazole ring is believed to modulate enzyme or receptor activity, leading to various biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, one study reported that the compound showed notable inhibition against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound reveal promising results. In studies involving various cancer cell lines, including prostate (PC-3) and colon (HCT-116) cancer cells, the compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition . Table 1 summarizes the anticancer activity against different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
These findings suggest that the compound may act as a lead compound for developing new anticancer therapies.
Enzyme Inhibition Studies
Further research has focused on the compound's interaction with enzymes. It has been reported to exhibit inhibitory activity against several cytochrome P450 enzymes, which are crucial for drug metabolism . This aspect is important for understanding its pharmacokinetic profile and potential drug-drug interactions.
Study on Antimicrobial Efficacy
A recent study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of pyrazole compounds, including this compound. The results indicated that this compound had superior antimicrobial activity compared to other tested analogs, making it a candidate for further development in agricultural applications as a pesticide or herbicide .
Research on Anticancer Properties
In another significant study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and assessed their anticancer properties through molecular docking studies and cell viability assays. The findings demonstrated that this compound had a high binding affinity for cancer-related targets, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,6-dichlorophenol derivatives with a pre-functionalized pyrazole intermediate. Key steps include:
- Nitration of the pyrazole ring using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-oxidation .
- Coupling the nitro-pyrazole with a (2,6-dichlorophenoxy)methyl group via NaH-mediated alkylation in anhydrous DMF .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and structural confirmation by /-NMR (e.g., 400 MHz in CDCl₃) .
Q. How can the molecular structure and purity of this compound be validated?
- Methodological Answer :
- Spectroscopy : -NMR (e.g., δ 8.2 ppm for nitro group protons, δ 5.1 ppm for methylene linker) and -NMR (e.g., δ 150–155 ppm for pyrazole carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₀H₇Cl₂N₃O₃: 296.0 g/mol) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What are the key reactivity patterns of the nitro and dichlorophenoxy groups in this compound?
- Methodological Answer :
- The nitro group undergoes reduction (e.g., H₂/Pd-C or NaBH₄) to form amino derivatives, useful for further functionalization .
- The dichlorophenoxy moiety participates in SNAr reactions under basic conditions (e.g., K₂CO₃ in DMSO) for substituent replacement .
Advanced Research Questions
Q. How do steric and electronic effects influence the biological activity of analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., NH₂) groups to modulate bioactivity. Compare IC₅₀ values in enzyme inhibition assays .
- Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., CRF-1 receptors), correlating with experimental IC₅₀ data .
Q. How can contradictory data on nitro group stability under varying pH conditions be resolved?
- Methodological Answer :
- Controlled Kinetic Studies : Monitor nitro group degradation via UV-Vis spectroscopy (λ = 270 nm) at pH 2–10. For example, stability decreases above pH 8 due to hydroxide-mediated hydrolysis .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict transition states and activation energies for hydrolysis pathways .
Q. What strategies mitigate byproduct formation during alkylation of the pyrazole core?
- Methodological Answer :
- Optimized Reaction Conditions : Use dry DMF at 0°C with slow addition of NaH to minimize dimerization .
- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Q. How does the crystal packing of this compound affect its physicochemical properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
